molecular formula C9H8N4O2S B13707728 2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole

2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B13707728
M. Wt: 236.25 g/mol
InChI Key: FFHPYCSKJDTYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family This compound is characterized by its unique structure, which includes a thiadiazole ring substituted with an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-3-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient and scalable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole has been explored for various scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole exerts its effects is primarily through its interaction with biological targets. The amino and nitro groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The thiadiazole ring can also participate in π-π stacking interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole

Uniqueness: 2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole stands out due to the presence of both methyl and nitro groups on the aromatic ring. This combination imparts unique electronic properties, enhancing its reactivity and potential applications in various fields. The methyl group increases the compound’s lipophilicity, potentially improving its bioavailability in medicinal applications.

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O2S/c1-5-2-3-6(4-7(5)13(14)15)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12)

InChI Key

FFHPYCSKJDTYLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.